4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide
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Overview
Description
4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide is a synthetic compound belonging to the class of pyrazoline derivatives Pyrazolines are nitrogen-containing five-membered heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide typically involves the reaction of 4,4’-dibromo chalcone with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions. The resulting pyrazoline intermediate is then reacted with 4-methylphenyl isocyanate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazoline ring, leading to the formation of pyrazole derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The bromine atoms on the phenyl rings can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antitumor, antibacterial, and antifungal activities.
Biology: It has shown potential as an anti-inflammatory and antioxidant agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide involves its interaction with various molecular targets. For instance, its antitumor activity is believed to be due to its ability to inhibit specific enzymes involved in cell proliferation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
- 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
Compared to similar compounds, 4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide stands out due to the presence of bromine atoms on the phenyl rings, which can significantly influence its reactivity and biological activity. The compound’s unique structure also allows for various chemical modifications, making it a versatile candidate for further research and development.
Properties
Molecular Formula |
C26H23Br2N3O2 |
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Molecular Weight |
569.3 g/mol |
IUPAC Name |
4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(4-methylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C26H23Br2N3O2/c1-17-2-12-22(13-3-17)29-25(32)14-15-26(33)31-24(19-6-10-21(28)11-7-19)16-23(30-31)18-4-8-20(27)9-5-18/h2-13,24H,14-16H2,1H3,(H,29,32) |
InChI Key |
VPYCQTJIKDHAJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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